tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: is a chemical compound with the molecular formula C13H17BrClNO3 and a molecular weight of 350.63 g/mol . It is primarily used in research settings and is known for its high purity, typically around 95%.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate involves the reaction of tert-butyl carbamate with 2-(2-bromo-4-chlorophenoxy)ethyl bromide under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows similar principles as laboratory preparation, scaled up to accommodate larger quantities. This involves ensuring the reaction conditions are optimized for yield and purity, often using automated systems to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent like DMF.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation and Reduction Reactions: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- tert-Butyl (4-bromo-2-(2-chlorobenzoyl)phenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
Comparison: tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromo-4-chlorophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIUSMAZYUBORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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